1,1-Dichloro-2,3-dimethylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-2,3-dimethylcyclopropane is an organic compound with the molecular formula C₅H₈Cl₂ It is a derivative of cyclopropane, characterized by the presence of two chlorine atoms and two methyl groups attached to the cyclopropane ring
Preparation Methods
The synthesis of 1,1-Dichloro-2,3-dimethylcyclopropane typically involves the addition of dichlorocarbene to alkenes. Dichlorocarbene can be generated in situ from chloroform and a strong base such as potassium hydroxide. The reaction proceeds as follows:
Generation of Dichlorocarbene: Chloroform (CHCl₃) is deprotonated by potassium hydroxide (KOH) to form trichloromethanide anion, which then expels a chloride ion to generate dichlorocarbene (CCl₂).
Cyclopropanation: The dichlorocarbene reacts with an alkene to form the cyclopropane ring, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1,1-Dichloro-2,3-dimethylcyclopropane undergoes various chemical reactions, including:
Isomerization: At elevated temperatures, it can isomerize to form 3,4-dichloropent-2-ene.
Decomposition: Under certain conditions, it decomposes to produce 3-chloropenta-1,3-diene and hydrogen chloride.
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include strong bases (e.g., KOH) and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dichloro-2,3-dimethylcyclopropane has several applications in scientific research:
Biology: Its derivatives are investigated for potential biological activity and interactions with biological molecules.
Industry: It is used in the synthesis of more complex organic compounds and materials.
Mechanism of Action
The mechanism by which 1,1-Dichloro-2,3-dimethylcyclopropane exerts its effects involves the formation of reactive intermediates such as dichlorocarbene. The highly strained nature of the cyclopropane ring makes it reactive, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions applied .
Comparison with Similar Compounds
1,1-Dichloro-2,3-dimethylcyclopropane can be compared with other cyclopropane derivatives such as:
1,1-Dichloro-2,2-dimethylcyclopropane: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
Cyclopropane: The parent compound, which is less reactive due to the absence of substituents.
Other Halogenated Cyclopropanes: Compounds with different halogen atoms or substitution patterns, each with unique chemical properties and reactivity.
Properties
CAS No. |
1120-67-8 |
---|---|
Molecular Formula |
C5H8Cl2 |
Molecular Weight |
139.02 g/mol |
IUPAC Name |
1,1-dichloro-2,3-dimethylcyclopropane |
InChI |
InChI=1S/C5H8Cl2/c1-3-4(2)5(3,6)7/h3-4H,1-2H3 |
InChI Key |
KOBPHDGNTMLQKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C1(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.